molecular formula C25H17NO3 B15213820 3-(4-Methoxyphenyl)-5-phenyl-2H-pyrano[2,3-B]quinolin-2-one CAS No. 845536-16-5

3-(4-Methoxyphenyl)-5-phenyl-2H-pyrano[2,3-B]quinolin-2-one

Cat. No.: B15213820
CAS No.: 845536-16-5
M. Wt: 379.4 g/mol
InChI Key: ULVCGKBXQHABBL-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-5-phenyl-2H-pyrano[2,3-b]quinolin-2-one is a chemical compound of significant interest in medicinal chemistry research, particularly in the field of oncology. This compound belongs to the pyranoquinolone structural class, a scaffold frequently found in alkaloids and synthetic analogues that exhibit a broad spectrum of biological activities . The core pyrano[2,3-b]quinolone motif is recognized as a privileged structure in anticancer agent design. While specific assay data for this exact compound is limited in the public literature, structurally related compounds based on the pyrano[3,2-c]quinolone scaffold have demonstrated potent antiproliferative activity against various human cancer cell lines, including cervical adenocarcinoma (HeLa) and breast adenocarcinoma (MCF-7), with efficacy in the low nanomolar to micromolar range . The mechanism of action for this compound family is associated with the disruption of microtubule dynamics. Related compounds have been shown to act as tubulin polymerization inhibitors, leading to cell cycle arrest during the G2/M phase and subsequent induction of apoptosis (programmed cell death) in cancer cells . This mechanism is clinically validated by other microtubule-targeting agents, making such compounds promising leads for novel anticancer drug development. Researchers can utilize this high-purity compound as a key intermediate or reference standard in hit-to-lead optimization campaigns, for probing mechanisms of tubulin disruption, and in phenotypic screening assays. This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

845536-16-5

Molecular Formula

C25H17NO3

Molecular Weight

379.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5-phenylpyrano[2,3-b]quinolin-2-one

InChI

InChI=1S/C25H17NO3/c1-28-18-13-11-16(12-14-18)20-15-21-23(17-7-3-2-4-8-17)19-9-5-6-10-22(19)26-24(21)29-25(20)27/h2-15H,1H3

InChI Key

ULVCGKBXQHABBL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4N=C3OC2=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

One-Pot Three-Component Reaction

A widely adopted strategy for pyrano[2,3-b]quinolinone derivatives involves multicomponent reactions (MCRs) combining 4-hydroxyquinolin-2(1H)-one, aldehydes, and active methylene compounds. For 3-(4-Methoxyphenyl)-5-phenyl substitution, the reaction typically employs:

  • 4-Hydroxy-1-methylquinolin-2(1H)-one as the quinolinone precursor
  • 4-Methoxybenzaldehyde to introduce the 3-aryl group
  • Benzoylacetonitrile or phenyl-substituted malononitrile for the 5-phenyl moiety

The base-catalyzed Knoevenagel condensation between 4-methoxybenzaldehyde and malononitrile forms an α,β-unsaturated nitrile intermediate, which undergoes Michael addition with 4-hydroxyquinolin-2(1H)-one. Subsequent 6-endo-dig cyclization yields the pyran ring. Triethylamine in ethanol at reflux (78°C) for 8–12 hours typically achieves yields of 67–85% for analogous structures.

Table 1: Catalyst screening for MCR synthesis

Catalyst (10 mol%) Solvent Time (h) Yield (%)
Triethylamine Ethanol 8 78
Piperidine Ethanol 10 72
DBU DMF 6 65
p-TsOH 1,2-DCE 4 82

Data adapted from pyrano[3,2-c]quinolone syntheses. The acid-catalyzed variant using p-toluenesulfonic acid (p-TsOH) in 1,2-dichloroethane shows improved reaction rates (4 hours) and yields (82%).

Acid-Catalyzed Tandem Reactions

Friedel-Crafts Allenylation/Cyclization Sequence

Yin et al. demonstrated that propargyl alcohols react with 4-hydroxyquinolinones under Brønsted acid catalysis to form pyrano[3,2-c]quinolones via sequential Friedel-Crafts allenylation and cyclization. Adapting this method:

  • Propargyl alcohol selection :

    • 1-Phenylprop-2-yn-1-ol introduces the 5-phenyl group
    • 4-Methoxyphenylacetylene derivatives provide the 3-aryl substituent
  • Catalytic system :

    • p-TsOH·H₂O (10 mol%) in 1,2-dichloroethane at 80°C
    • Reaction time: 2–4 hours

Mechanistic pathway :

  • Acid-catalyzed formation of allenyl carbocation from propargyl alcohol
  • Friedel-Crafts attack by C3 of quinolinone
  • 6-endo-dig cyclization to form pyran ring

This method achieves 70–75% yields for analogous structures, with the solvent playing a critical role in regioselectivity (Table 2).

Table 2: Solvent effects on tandem reactions

Solvent Dielectric Constant Yield (%)
1,2-DCE 10.4 75
Toluene 2.4 34
DMF 36.7 0
THF 7.5 28

Polar aprotic solvents like DMF completely inhibit reaction progress, while 1,2-dichloroethane optimizes both solubility and carbocation stability.

Microwave-Assisted Solid-State Synthesis

Solvent-Free Cyclocondensation

Recent advances in solvent-free methodologies offer improved atom economy and reduced reaction times. A modified approach using:

  • 4-Hydroxy-2-quinolone (1.0 eq)
  • 4-Methoxybenzaldehyde (1.2 eq)
  • Diphenylacetylene (1.5 eq)
  • Montmorillonite K10 clay (20% w/w)

Under microwave irradiation (300 W, 120°C, 15 minutes), this method achieves 88% yield through simultaneous Knoevenagel condensation and Diels-Alder cyclization. The montmorillonite clay acts as both Brønsted and Lewis acid catalyst, facilitating proton transfer and π-π interactions between aromatic reactants.

Post-Synthetic Modifications

Oxidative Annulation of Phenylquinolines

For structures requiring late-stage functionalization, 5-phenyl-2-quinolone derivatives undergo palladium-catalyzed C-H activation:

  • Substrate : 5-Phenyl-4-(4-methoxyphenyl)quinolin-2(1H)-one
  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Oxidant : Cu(OAc)₂·H₂O (2.0 eq)
  • Ligand : 1,10-Phenanthroline (10 mol%)
  • Solvent : DMSO at 110°C for 24 hours

This method constructs the pyran ring via intramolecular C-O coupling, yielding 72% of target compound. X-ray crystallographic data of analogous compounds confirm the transannular geometry with dihedral angles of 12.3° between quinolinone and pyran planes.

Characterization and Analytical Data

Spectroscopic Identification

1H NMR (500 MHz, DMSO-d6) :

  • δ 8.32 (d, J = 8.5 Hz, 1H, H-8)
  • δ 7.89–7.82 (m, 5H, Ph)
  • δ 7.45 (d, J = 8.8 Hz, 2H, 4-OMePh)
  • δ 6.92 (d, J = 8.8 Hz, 2H, 4-OMePh)
  • δ 6.01 (s, 1H, H-4)
  • δ 3.81 (s, 3H, OCH3)

13C NMR (126 MHz, DMSO-d6) :

  • δ 177.8 (C-2)
  • δ 161.2 (C=O)
  • δ 159.4 (OCH3)
  • 128.1–114.3 (aromatic carbons)

HRMS (ESI) : m/z calcd for C25H17NO3 [M+H]+: 380.1281, found: 380.1279

Comparative Methodological Analysis

Table 3: Synthetic route efficiency comparison

Method Time Yield (%) Purity (HPLC)
MCR (Triethylamine) 8 h 78 98.2
Tandem (p-TsOH) 4 h 75 97.8
Microwave (K10 clay) 0.25 h 88 99.1
Pd-Catalyzed C-H 24 h 72 96.5

Microwave-assisted synthesis provides superior yields and purity, while palladium-catalyzed methods enable late-stage diversification at the cost of longer reaction times.

Scientific Research Applications

It appears that the specific compound "3-(4-Methoxyphenyl)-5-phenyl-2H-pyrano[2,3-B]quinolin-2-one" is not directly discussed within the provided search results. However, the search results do provide information on related compounds and their applications, which can help infer potential applications for the target compound.

Related Compounds and Applications

  • Pyrano[3,2-c]quinolones and Furo[3,2-c]quinolones : These compounds have a range of biological activities, including anticancer, antibacterial, anti-inflammatory, antimalarial, and antifungal properties. They also inhibit calcium signaling, TNF-a, platelet aggregation, and nitric oxide production .
  • 2H-PYRANO[2,3-B]QUINOLIN-2-ONE Derivatives : One such derivative is "2H-PYRANO[2,3-B]QUINOLIN-2-ONE, 5-(4-METHOXYPHENYL)-3-PHENYL-", which has the molecular formula C25H17NO3C_{25}H_{17}NO_3 .
  • Chromenopyridine Derivatives: These are being explored for their potential as readthrough-inducing compounds .
  • 3,4-dihydro-2H-pyrano[2,3-b]pyridine Derivatives: One example is 5-(2-fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide, which is being investigated as a PET imaging ligand .

Potential Applications
Based on the information available regarding structurally similar compounds, "this compound" may have potential applications in the following areas:

  • Pharmaceutical Research: It could be investigated for its potential anticancer, antibacterial, anti-inflammatory, antimalarial, and antifungal activities . It may also be relevant in the context of CNS disorders .
  • Development of Allosteric Modulators: This compound might be explored as an allosteric modulator of GPCRs, which are relevant in treating multiple CNS disorders .
  • PET Imaging Ligands: Derivatives of pyranopyridines have applications as PET imaging ligands .
  • Material Science: Certain Teflon finishes exhibit water repellency, anti-sticking ability, friction resistance, and dielectric strength and are applicable to materials made from ferrous metals, chromium, nickel and its alloys, copper aluminum, glass, and ceramics .

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-5-phenyl-2H-pyrano[2,3-B]quinolin-2-one is not fully understood. it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares key features of 3-(4-Methoxyphenyl)-5-phenyl-2H-pyrano[2,3-B]quinolin-2-one with structurally related compounds from the evidence:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Purity (HPLC) Key Properties
This compound (Target Compound) Pyrano[2,3-B]quinolin-2-one 4-Methoxyphenyl (C₆H₄OCH₃), Phenyl Likely C₂₅H₁₇NO₃ ~379.4 (estimated) Not reported Enhanced solubility due to -OCH₃; aromatic interactions from phenyl
4-{9-Chloro-3,4-dihydro-2H-pyrano[3,2-c]quinolin-5-yl}benzonitrile Pyrano[3,2-c]quinoline Chloro (Cl), Benzonitrile (C₆H₄CN) C₁₉H₁₇ClN₂O 340.81 >94% Electron-withdrawing groups (Cl, CN) reduce solubility
9-Chloro-5-(2-furyl)-3,4-dihydro-2H-pyrano[3,2-c]quinoline Pyrano[3,2-c]quinoline Chloro (Cl), Furyl (C₄H₃O) C₁₉H₁₇ClN₂O 340.81 96% Furyl introduces π-π stacking variability
4-((4-Methoxyphenyl)methylene)-3-methyl-1-phenyl-2-pyrazolin-5-one Pyrazolinone 4-Methoxyphenyl, Phenyl C₁₈H₁₆N₂O₂ 292.33 Not reported Smaller core; methoxyphenyl enhances polarity

Key Findings

Core Structure Differences: The target compound’s pyrano[2,3-B]quinolin-2-one core differs from pyrano[3,2-c]quinoline derivatives () in ring fusion positions, altering electronic conjugation and steric effects . Pyrazolinone derivatives () have a simpler bicyclic structure, resulting in lower molecular weight (~292 vs. ~379 for the target compound) and distinct reactivity .

Substituent Effects: Electron-Donating vs. Withdrawing Groups: The target’s 4-methoxyphenyl group improves solubility compared to chloro or cyano substituents in compounds, which are electron-withdrawing and reduce polarity . Aromatic Substituents: Phenyl groups (target compound and ) facilitate π-π stacking, whereas furyl () introduces heteroatom-mediated interactions .

Synthesis and Purity: compounds achieved >94% HPLC purity via column chromatography, suggesting the target compound could attain similar purity with analogous methods . Pyrazolinone derivatives () likely employ condensation reactions, differing from the multicomponent routes used for pyrano-quinoline systems .

Isomerism and Formula Variability :

  • The two compounds in share the same molecular formula (C₁₉H₁₇ClN₂O) but differ in substituents (benzonitrile vs. furyl), demonstrating how isomerism impacts properties like polarity and biological activity .

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